molecular formula C8H5F3N4O B2713660 N-(4-Azidophenyl)-2,2,2-trifluoroacetamide CAS No. 2243505-86-2

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2713660
CAS No.: 2243505-86-2
M. Wt: 230.15
InChI Key: AZKQWQIYDMWXPH-UHFFFAOYSA-N
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Description

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide is an organic compound that features both an azide group and a trifluoroacetamide group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its high reactivity, particularly in click chemistry, while the trifluoroacetamide group imparts unique electronic properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenyl azide with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:

    Diazotization: 4-aminophenyl azide is prepared by diazotizing 4-aminophenylamine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Acylation: The resulting 4-aminophenyl azide is then reacted with trifluoroacetic anhydride in the presence of a base to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    Reduction: The azide group can be reduced to an amine using reagents such as hydrogen in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and often a ligand to stabilize the copper species.

    Reduction Reactions: Hydrogen gas with palladium on carbon, or sodium borohydride in a suitable solvent.

    Substitution Reactions: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Amines: Resulting from the reduction of the azide group.

    Substituted Amides: From nucleophilic substitution reactions involving the trifluoroacetamide group.

Scientific Research Applications

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that can target specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-2,2,2-trifluoroacetamide largely depends on the specific reaction it undergoes. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, a process that is highly efficient and selective. The trifluoroacetamide group can influence the electronic properties of the molecule, making it more reactive in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Azidophenyl)carbazole: Another azide-containing compound used in fluorescent labeling.

    Tris(4-azidophenyl)methanol: A multifunctional azide used as a protecting group for thiols and in click chemistry.

Uniqueness

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of the azide and trifluoroacetamide groups, which impart distinct reactivity and electronic properties. This makes it particularly useful in applications requiring both high reactivity and specific electronic characteristics.

Properties

IUPAC Name

N-(4-azidophenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)13-5-1-3-6(4-2-5)14-15-12/h1-4H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQWQIYDMWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-86-2
Record name N-(4-azidophenyl)-2,2,2-trifluoroacetamide
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